Ethynyl(dimethyl)propoxysilane
Description
Properties
CAS No. |
52673-44-6 |
|---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
ethynyl-dimethyl-propoxysilane |
InChI |
InChI=1S/C7H14OSi/c1-5-7-8-9(3,4)6-2/h2H,5,7H2,1,3-4H3 |
InChI Key |
CFKPZNOIPOPJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl(dimethyl)propoxysilane typically involves the reaction of dimethylchlorosilane with an ethynyl-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with ethynylmagnesium bromide, followed by the addition of propanol to introduce the propoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethynyl(dimethyl)propoxysilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The silicon atom can participate in substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of various substituted silanes depending on the reagents used.
Scientific Research Applications
Ethynyl(dimethyl)propoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethynyl(dimethyl)propoxysilane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Key Observations :
- Ethynyl vs. Aryl Groups : this compound’s terminal alkyne group enables click chemistry (e.g., Huisgen cycloaddition), unlike aryl-substituted silanes, which prioritize π-π interactions for electronic applications .
- Propoxy vs. Methoxy/Phenyl: The propoxy group (–OCH₂CH₂CH₃) enhances solubility in nonpolar solvents compared to methoxy (–OCH₃) or phenyl groups, which may improve compatibility in polymer matrices .
Stability and Hazard Profile
While specific data for this compound is unavailable, insights from related compounds suggest:
- Ethynyl Group Reactivity : The terminal alkyne may form explosive peroxides upon prolonged air exposure, similar to propargyl alcohol derivatives (flash point: 36°C; vapor pressure: 11.6 mm Hg at 20°C) .
- Silane Hydrolysis : The propoxy group confers moderate hydrolytic stability compared to chlorosilanes but less than aryl-substituted silanes, requiring anhydrous storage .
Spectroscopic and Physical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
